
1-Fluoro-3-iodobenzene
Overview
Description
1-Fluoro-3-iodobenzene is an aromatic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with one fluorine atom and one iodine atom at the meta positions. This compound is known for its unique reactivity due to the presence of both fluorine and iodine, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
1-Fluoro-3-iodobenzene can be synthesized through several methods:
Electrophilic Aromatic Substitution: One common method involves the iodination of fluorobenzene using iodine and a suitable oxidizing agent such as nitric acid.
Diazotization: Another method involves the diazotization of 3-fluoroaniline followed by treatment with potassium iodide.
Industrial Production: Industrially, this compound can be produced by the halogen exchange reaction, where a fluorine-containing benzene derivative is treated with iodine under specific conditions.
Chemical Reactions Analysis
1-Fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atom.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized to form 3-fluorobenzoic acid or reduced to form 3-fluorobenzene.
Scientific Research Applications
1-Fluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-fluoro-3-iodobenzene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine atom, which makes the ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In coupling reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Fluoro-3-iodobenzene can be compared with other halogenated benzenes:
Fluorobenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
Iodobenzene: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution.
Chlorobenzene and Bromobenzene: These compounds have different halogen atoms, which affect their reactivity and applications.
This compound stands out due to the combined effects of fluorine and iodine, making it a versatile compound in various chemical processes.
Biological Activity
1-Fluoro-3-iodobenzene, with the molecular formula C₆H₄FI, is a halogenated aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.
This compound features a benzene ring substituted with a fluorine atom at the meta position and an iodine atom, which significantly influences its chemical reactivity and biological interactions. The presence of these halogens allows for unique pathways in synthetic chemistry, particularly in the development of pharmaceuticals.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Halogenation Reactions : Utilizing fluorination and iodination techniques on benzene derivatives.
- Palladium-Catalyzed Reactions : Employing palladium catalysts to facilitate coupling reactions that incorporate iodine and fluorine into aromatic systems .
Study on Antimicrobial Properties
In a comparative study of halogenated benzenes, this compound showed promising results against specific bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Interaction with Palladium Catalysts
Research has demonstrated that this compound interacts effectively with palladium catalysts during hydroarylation reactions. This interaction is significant for understanding its role in biochemical pathways related to drug development .
Comparative Analysis
To contextualize the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Key Features | Uniqueness Compared to this compound |
---|---|---|
Fluorobenzene | Contains only fluorine; less reactive | Lacks iodine; thus less versatile in reactions |
Iodobenzene | Contains only iodine; more reactive | Lacks fluorine; affects reactivity profile |
Chlorobenzene | Contains chlorine; different reactivity | Different halogen affects nucleophilicity |
Bromobenzene | Contains bromine; varying reactivity | Similar to chlorobenzene but with bromine |
The combination of fluorine and iodine enhances the reactivity and application scope of this compound compared to these other halogenated benzenes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-fluoro-3-iodobenzene, and how can purity be ensured during synthesis?
- Methodological Answer : this compound (CAS 1121-86-4) is typically synthesized via halogen exchange reactions or direct iodination of fluorobenzene derivatives. A common approach involves the Ullmann coupling of fluorobenzene with iodine in the presence of a copper catalyst under controlled temperatures (80–120°C) . Purity assessment requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to detect impurities such as di-iodinated byproducts or residual solvents. For example, GC-MS retention times and fragmentation patterns should align with reference standards .
Q. How does this compound participate in cross-coupling reactions, and what are typical catalytic systems?
- Methodological Answer : The compound is widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) due to the high reactivity of the C–I bond. A standard protocol involves using Pd(PPh₃)₄ (1–5 mol%) with a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol) at reflux . Optimization focuses on minimizing dehalogenation side reactions by controlling ligand choice and reaction time.
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during functionalization of this compound, and how can computational modeling address these?
- Methodological Answer : Regioselectivity issues occur due to competing reactivity at the iodine and fluorine positions. Density functional theory (DFT) calculations can predict activation barriers for different reaction pathways. For instance, meta-directing effects of fluorine can be modeled using electrostatic potential maps to identify electron-deficient regions . Experimental validation involves synthesizing intermediates and analyzing substituent effects via Hammett plots .
Q. How do thermodynamic properties (e.g., sublimation enthalpy) of this compound influence its application in high-temperature reactions?
- Methodological Answer : Sublimation enthalpy (Δcr<sup>g</sup>Hm<sup>°</sup>) can be determined via torsion mass-loss effusion or diaphragm manometry, as demonstrated for structurally similar halogenated benzenes . For this compound, preliminary estimates suggest Δcr<sup>g</sup>Hm<sup>°</sup> ≈ 70–75 kJ·mol<sup>−1</sup>, comparable to 1-chloro-4-iodobenzene (71.86 kJ·mol<sup>−1</sup>) . These values inform solvent selection and reaction scaling under vacuum conditions.
Q. What are the contradictions in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in <sup>19</sup>F NMR chemical shifts (reported between −110 to −115 ppm) may arise from solvent effects or impurities. Systematic analysis requires calibrating spectra against internal standards (e.g., CFCl3) and comparing data across deuterated solvents (CDCl3, DMSO-d6) . Contradictions in IR absorption bands for C–I stretches (500–600 cm<sup>−1</sup>) should be addressed via high-resolution FT-IR with baseline correction .
Q. Methodological Design and Data Analysis
Q. How to design a kinetic study for iodine displacement reactions in this compound?
- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3) and monitor reaction progress via UV-Vis spectroscopy (λ = 260–280 nm for aryl iodide consumption). Rate constants (kobs) are derived from ln([A]0/[A]) vs. time plots. Activation parameters (ΔH<sup>‡</sup>, ΔS<sup>‡</sup>) are calculated using the Eyring equation with data collected at 3–5 temperatures .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesized this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to GC-MS and NMR datasets from 10+ batches. Variability sources (e.g., catalyst loading, temperature fluctuations) are identified via ANOVA. Acceptance criteria for purity (>98%) and yield (>85%) should align with ISO/IEC 17025 guidelines for analytical laboratories .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?
- Methodological Answer : Use Schlenk-line techniques under inert gas (N2/Ar) to prevent oxidation of iodine. Store the compound in amber glass vials at −20°C to minimize light-induced degradation. Personal protective equipment (PPE) must include nitrile gloves and fume hood use due to volatility (vapor pressure ~0.1 mmHg at 25°C) .
Q. Advanced Applications
Q. Can this compound serve as a precursor for fluorinated liquid crystals, and what characterization techniques are essential?
- Methodological Answer : Functionalization via Sonogashira coupling with alkynes generates fluorinated biphenyl derivatives. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are used to analyze mesophase behavior. Phase transitions are correlated with molecular dynamics simulations .
Q. Data Contradictions and Reproducibility
Q. How to address inconsistencies in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer :
Reproduce experiments using standardized conditions (e.g., Pd(OAc)2/XPhos catalyst, 100°C in dioxane). Cross-validate yields via interlaboratory studies and publish raw NMR/GC-MS data in open-access repositories. Contradictions often arise from trace oxygen or moisture, necessitating rigorous degassing and drying protocols .
Properties
IUPAC Name |
1-fluoro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSBSORLCDRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061524 | |
Record name | m-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-86-4 | |
Record name | 1-Fluoro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoro-3-iodobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Fluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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